An In-depth Technical Guide to the Physical Properties and Solubility Profile of 2-(Oxolan-3-yl)propanedioic Acid
An In-depth Technical Guide to the Physical Properties and Solubility Profile of 2-(Oxolan-3-yl)propanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Oxolan-3-yl)propanedioic acid, also known as 2-(tetrahydrofuran-3-yl)malonic acid, is a substituted dicarboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective utilization, particularly in the realm of drug discovery and development. These properties govern a molecule's behavior from initial synthesis and purification to its formulation and in vivo pharmacokinetic profile. This technical guide provides a comprehensive overview of the key physical and solubility characteristics of 2-(Oxolan-3-yl)propanedioic acid, focusing on both predictive methodologies and established experimental protocols for their determination. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from structurally similar compounds and advanced computational models to provide reliable estimates. Furthermore, it will detail the rigorous experimental procedures necessary to validate these predictions and establish a comprehensive solubility profile, a critical step in advancing any compound from the bench to clinical application.
Physicochemical Properties of 2-(Oxolan-3-yl)propanedioic Acid
The physical and chemical properties of a molecule are dictated by its structure. 2-(Oxolan-3-yl)propanedioic acid combines a polar tetrahydrofuran (oxolane) ring with the acidic functionality of a propanedioic (malonic) acid group. This unique combination is expected to influence its melting point, boiling point, acidity (pKa), and lipophilicity (logP).
Predicted Physicochemical Data
Given the absence of extensive experimental data, the following table summarizes the predicted physicochemical properties of 2-(Oxolan-3-yl)propanedioic acid. These values are derived from a combination of computational modeling, including Quantitative Structure-Property Relationship (QSPR) models, and comparison with structurally analogous compounds.[1][2][3][4] It is imperative that these in silico predictions are subsequently confirmed through empirical testing.
| Property | Predicted Value | Method of Estimation & Rationale |
| Molecular Formula | C₇H₁₀O₅ | - |
| Molecular Weight | 174.15 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on the properties of similar dicarboxylic acids. |
| Melting Point | 145 - 155 °C | Estimated based on the high polarity and potential for strong intermolecular hydrogen bonding conferred by the two carboxylic acid groups and the ether oxygen. Malonic acid itself has a melting point of 135-137 °C.[5] |
| Boiling Point | > 300 °C (decomposes) | Dicarboxylic acids typically decompose at or near their boiling points. The predicted boiling point for the related monoacid, (S)-2-(tetrahydrofuran-3-yl)acetic acid, is 271.4±13.0 °C.[6] The presence of a second carboxylic acid group will significantly increase intermolecular forces and thus the boiling point.[7] |
| pKa₁ | ~2.7 | Estimated based on the pKa₁ of malonic acid (2.83).[8][9] The electron-withdrawing inductive effect of the ether oxygen in the oxolane ring is expected to slightly increase the acidity of the first proton. |
| pKa₂ | ~5.6 | Estimated based on the pKa₂ of malonic acid (5.69).[8][9] The substituent effect on the second ionization is generally less pronounced. |
| logP (Octanol-Water Partition Coefficient) | -0.8 ± 0.5 | Predicted using computational models such as those available in ACD/Labs Percepta.[10][11] The presence of two carboxylic acid groups and an ether linkage suggests a high degree of hydrophilicity. |
| Aqueous Solubility (logS) | > 0 (Highly Soluble) | Predicted based on the high polarity and low predicted logP.[12][13] The molecule's ability to form multiple hydrogen bonds with water suggests good aqueous solubility. |
Note: These values are in silico predictions and require experimental verification.
Methodologies for Physicochemical Property Determination
Computational Prediction of Physicochemical Properties
In modern drug discovery, in silico prediction of physicochemical properties plays a crucial role in the early stages of candidate selection, allowing for the rapid screening of large virtual libraries.[10][14]
-
pKa Prediction : The acidity of a molecule is a critical determinant of its solubility, absorption, and interaction with biological targets. Computational tools like ACD/pKa DB utilize large databases of experimental pKa values to predict the ionization constants of new molecules based on structural similarity and substituent effects.[14][15] These algorithms analyze the electronic environment of each ionizable proton, considering inductive and resonance effects to provide accurate pKa estimates.[16] For 2-(Oxolan-3-yl)propanedioic acid, the prediction would be based on the known pKa values of malonic acid and adjusted for the electronic influence of the 3-substituted oxolane ring.[8][9]
-
logP and logD Prediction : Lipophilicity, expressed as the octanol-water partition coefficient (logP for the neutral species) and distribution coefficient (logD at a specific pH), is a key indicator of a drug's ability to cross cell membranes. Software platforms like ACD/Labs Percepta employ fragment-based methods to calculate logP by summing the contributions of individual molecular fragments.[10][11] The logD is then calculated from the logP and the predicted pKa values, providing a pH-dependent measure of lipophilicity.[11]
-
Solubility (logS) Prediction : Aqueous solubility is a complex property influenced by both lipophilicity and the energy of the crystal lattice. Quantitative Structure-Property Relationship (QSPR) models are often used to predict intrinsic solubility (logS₀) from molecular descriptors.[12][13][17] pH-dependent solubility can then be estimated using the Henderson-Hasselbalch equation with the predicted pKa values.
Solubility Profiling: Experimental Protocols
While predictive models are invaluable for initial screening, experimental determination of solubility is essential for accurate characterization and regulatory submission. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement. The Shake-Flask method is the most common technique for determining thermodynamic solubility.
Step-by-Step Protocol for Shake-Flask Thermodynamic Solubility Determination:
-
Preparation of Saturated Solution :
-
Add an excess amount of solid 2-(Oxolan-3-yl)propanedioic acid to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or organic solvents) in a sealed glass vial. The presence of visible solid material is necessary to ensure saturation.
-
-
Equilibration :
-
Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. The long incubation time allows for the dissolution and potential solid-state transformation to the most stable crystalline form.
-
-
Phase Separation :
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid disturbing the solid pellet during aspiration of the supernatant.
-
-
Quantification :
-
Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A calibration curve must be generated using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting :
-
Solubility is reported in units of µg/mL or µM at the specified temperature and pH.
-
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound. While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.
Step-by-Step Protocol for Kinetic Solubility Determination by Nephelometry:
-
Preparation of Compound Stock Solution :
-
Prepare a high-concentration stock solution of 2-(Oxolan-3-yl)propanedioic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Serial Dilution :
-
In a multi-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
-
Addition of Aqueous Buffer :
-
To each well containing the diluted DMSO stock, add a specific volume of aqueous buffer (e.g., PBS at pH 7.4). The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effect.
-
-
Incubation and Measurement :
-
The plate is incubated at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
The turbidity or precipitation in each well is measured using a nephelometer, which detects light scattering caused by insoluble particles.
-
-
Data Analysis :
-
The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to the baseline, indicating the onset of precipitation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Solubility in Organic Solvents
The solubility of 2-(Oxolan-3-yl)propanedioic acid in organic solvents is also a critical parameter, particularly for synthesis, purification, and formulation development. The principle of "like dissolves like" provides a general guideline.
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : Due to its ability to act as both a hydrogen bond donor (from the carboxylic acid groups) and acceptor (from the ether and carbonyl oxygens), the compound is expected to have good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : High solubility is also anticipated in these solvents, which can accept hydrogen bonds and have high dielectric constants.[18][19]
-
Nonpolar Solvents (e.g., Hexane, Toluene) : Solubility is expected to be very low in nonpolar solvents due to the high polarity of the molecule.
The experimental determination of solubility in organic solvents follows the same thermodynamic (shake-flask) protocol as described for aqueous solutions.[18][19][20]
Conclusion
A comprehensive understanding of the physical properties and solubility profile of 2-(Oxolan-3-yl)propanedioic acid is fundamental to unlocking its potential in research and development. This guide has provided a framework for this understanding, combining in silico predictions with detailed, field-proven experimental protocols. The predicted high polarity, dual pKa values, and good aqueous solubility suggest that this molecule is a promising candidate for applications where water compatibility is essential. However, it is the rigorous application of the described experimental methodologies—from thermodynamic and kinetic solubility assays to the determination of pKa and logP—that will provide the definitive data required for informed decision-making in drug development and other scientific endeavors. The validation of these properties is a critical, self-validating step that underpins the successful translation of a promising molecule into a valuable product.
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